![molecular formula C9H9ClN2O3 B2557165 2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride CAS No. 1955547-92-8](/img/structure/B2557165.png)
2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzodiazole ring, followed by the introduction of the hydroxymethyl and carboxylic acid groups. The final step would likely involve the addition of hydrochloric acid to form the hydrochloride salt .
Molecular Structure Analysis
The benzodiazole ring is aromatic, meaning it is planar and has a delocalized pi electron system. The hydroxymethyl and carboxylic acid groups are both polar and capable of forming hydrogen bonds .
Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature. The presence of polar groups and the ability to form hydrogen bonds suggest it would be soluble in polar solvents like water .
Scientific Research Applications
- Role of the Compound : 2-(Hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride serves as a boron reagent in SM coupling. Boron reagents play a crucial role in transmetalation, where nucleophilic organic groups transfer from boron to palladium, leading to the formation of new carbon–carbon bonds .
- Applications : It is commonly used in SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) for protein separation and analysis. Its pH range (7.0-9.0) makes it suitable for various biochemical assays .
Suzuki–Miyaura Coupling
Buffer Component
Biochemistry and Molecular Biology
Safety and Hazards
properties
IUPAC Name |
2-(hydroxymethyl)-1H-benzimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3.ClH/c12-4-7-10-6-3-1-2-5(9(13)14)8(6)11-7;/h1-3,12H,4H2,(H,10,11)(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADUJVIGWDHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)CO)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride |
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